molecular formula C18H33ClN2O5S B1669177 Clindamycin CAS No. 18323-44-9

Clindamycin

Cat. No. B1669177
CAS RN: 18323-44-9
M. Wt: 425 g/mol
InChI Key: KDLRVYVGXIQJDK-AWPVFWJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin is an antibiotic used to treat bacterial infections . It is available only with a doctor’s prescription and will not work for colds, flu, or other virus infections . It is also used to treat serious infections caused by bacteria .


Synthesis Analysis

Clindamycin has been chemically modified to provide reversible derivatives that might be utilized in special dosage forms. A series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin were synthesized .


Molecular Structure Analysis

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Clindamycin derivatives have been studied against 300 target proteins. Among these, 26 proteins were found to be common targets for all three derivatives .


Physical And Chemical Properties Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .

Scientific Research Applications

CNS Penetration and Head Trauma

Clindamycin has been studied for its ability to penetrate the central nervous system (CNS). In primates, clindamycin showed significant penetration into cerebrospinal fluid, averaging 20.5% of serum concentrations, which is higher than what's needed to inhibit most Gram-positive bacteria. This finding suggests potential applications in treating CNS infections, although human studies are required for confirmation (Picardi et al., 1975).

Dentistry and Endocarditis Prophylaxis

Clindamycin is widely used in dentistry, especially for prophylactic treatment to prevent endocarditis during dental procedures. Its broad-spectrum activity against various pathogens, high oral absorption, and significant tissue penetration make it effective for managing dental infections (Brook et al., 2005).

Antibacterial Applications

Clindamycin's primary use is as a bacteriostatic agent, effectively inhibiting protein synthesis in sensitive bacteria. It's particularly active against anaerobic species and has applications in treating bacterial infections, including those caused by anaerobic species and important protozoal diseases like malaria (Spížek & Řezanka, 2004).

Orthopedic Applications

In orthopedics, clindamycin is used in various forms for treating prosthetic joint infections and chronic osteomyelitis. Studies on human osteoblasts indicate that lower concentrations of clindamycin stimulate cell metabolism, while higher concentrations have cytotoxic effects, which is crucial for its application in local antibiotic administration (Naal et al., 2008).

Resistance Mechanisms in Staphylococcus aureus

Research has also focused on clindamycin resistance, especially in Staphylococcus aureus. The inducible clindamycin resistance due to erm genes is a crucial factor in clinical therapy failure, emphasizing the need for routine testing to guide effective treatment (Sasirekha et al., 2013).

Gynecology: Prevention of Preterm Birth

In gynecology, clindamycin has been evaluated for its role in preventing spontaneous preterm birth. Its administration in early pregnancy to women with abnormal vaginal flora significantly reduces the risk of preterm birth and late miscarriage, indicating its potential benefit in prenatal care (Lamont et al., 2011).

Safety And Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems. If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . Clindamycin is contraindicated in patients who have had an allergic reaction to it, and it should be used with caution in those who have a history of regional enteritis, ulcerative colitis, or antibiotic-associated colitis .

Future Directions

The potential of clindamycin derivatives with broad-spectrum antibacterial properties is being investigated. The main goal is to identify new antibacterial targets to lay the foundation for developing novel antimicrobial agents .

properties

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLRVYVGXIQJDK-AWPVFWJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21462-39-5 (mono-hydrochloride), 58207-19-5 (mono-HCl, mono-hydrate)
Record name Clindamycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022836
Record name Clindamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Clindamycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Clindamycin palmitate hydrochloride and clindamycin phosphate are inactive until hydrolyzed to free clindamycin. This hydrolysis occurs rapidly in vivo. Clindamycin appears to inhibit protein synthesis in susceptible organisms by binding to 50S ribosomal subunits; the primary effect is inhibition of peptide bond formation. The site of action appears to be the same as that of erythromycin, chloramphenicol, and lincomycin., Clindamycin binds exclusively to the 50S subunit of bacterial ribosomes and suppresses protein synthesis., ... Clindamycin is not a substrate for macrolide efflux pumps, and strains that are resistant to macrolides by this mechanism are susceptible to clindamycin.
Record name CLINDAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clindamycin

Color/Form

Yellow, amorphous solid

CAS RN

18323-44-9
Record name Clindamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18323-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clindamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLINDAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U02EL437C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLINDAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin
Reactant of Route 2
Clindamycin
Reactant of Route 3
Clindamycin
Reactant of Route 4
Clindamycin
Reactant of Route 5
Clindamycin
Reactant of Route 6
Clindamycin

Citations

For This Compound
204,000
Citations
M Smieja - Canadian Journal of Infectious Diseases and Medical …, 1998 - hindawi.com
… be resistant to clindamycin, while erythromycin-resistant strains have a tendency to acquire clindamycin resistance during therapy. In such settings, clindamycin is not recommended. …
Number of citations: 159 www.hindawi.com
VK Dhawan, H Thadepalli - Reviews of infectious diseases, 1982 - academic.oup.com
… clinical experience with clindamycin. Clindamycin is available in three forms: (1) clindamycin hydrochloride capsules, which contain 75 or 150 mg of the drug; (2) clindamycin palmitate, …
Number of citations: 133 academic.oup.com
J Spížek, T Řezanka - Applied microbiology and biotechnology, 2004 - Springer
… clindamycin phosphate and clindamycin was investigated and the effect of skin homogenates on the activity of clindamycin … antimicrobial activity of clindamycin phosphate was studied …
Number of citations: 227 link.springer.com
D Drinkovic, ER Fuller, KP Shore… - Journal of …, 2001 - academic.oup.com
… of clindamycin in the treatment of patients with infections caused by erythromycin-resistant staphylococci, expressing inducible clindamycin … such patients with clindamycin; two patients …
Number of citations: 280 academic.oup.com
DE Soper - Obstetrics and gynecology clinics of North America, 1992 - Elsevier
… clindamycin phosphate and clindamycin palmitate hydrochloride are hydrolyzed to active clindamycin … serum after the third or fourth dose of clindamycin, and no accumulation has been …
Number of citations: 21 www.sciencedirect.com
B Lell, PG Kremsner - Antimicrobial agents and chemotherapy, 2002 - Am Soc Microbiol
… of Plasmodium falciparum malaria with clindamycin. Two reviews from the … clindamycin as an antimalarial has renewed and a number of recent clinical trials have evaluated clindamycin…
Number of citations: 227 journals.asm.org
FJ Tedesco, RW Barton, DH ALPERS - Annals of internal medicine, 1974 - acpjournals.org
… 200 consecutive patients receiving clindamycin (Cleocin HCl… The total dosage of clindamycin before the onset of diarrhea … administered clindamycin, but was also seen with clindamycin …
Number of citations: 828 www.acpjournals.org
GK Siberry, T Tekle, K Carroll… - Clinical Infectious Diseases, 2003 - academic.oup.com
… We report a case of a surgical site infection caused by clindamycin-susceptible, … treatment with clindamycin. The MRSA isolate obtained after treatment was resistant to clindamycin but …
Number of citations: 483 academic.oup.com
JS Lewis, JH Jorgensen - Clinical Infectious Diseases, 2005 - academic.oup.com
… of clindamycin resistance in staphylococci, examine what is known regarding the clinical relevance of inducible clindamycin … and reporting of results for clindamycin, and describe how …
Number of citations: 401 academic.oup.com
MJ Kasten - Mayo Clinic Proceedings, 1999 - Elsevier
… Clindamycin is metabolized by the liver to products with variable antimicrobial activity. Clindamycin … Enterohepatic circulation of clindamycin and its metabolites can lead to a prolonged …
Number of citations: 186 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.